molecular formula C16H23BrN2O B12473009 4-Bromo-2-[(4-cyclopentylpiperazin-1-yl)methyl]phenol

4-Bromo-2-[(4-cyclopentylpiperazin-1-yl)methyl]phenol

Cat. No.: B12473009
M. Wt: 339.27 g/mol
InChI Key: YULOTOQYRFNNBE-UHFFFAOYSA-N
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Description

4-Bromo-2-[(4-cyclopentylpiperazin-1-yl)methyl]phenol is a compound that features a brominated phenol group and a piperazine ring substituted with a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(4-cyclopentylpiperazin-1-yl)methyl]phenol typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(4-cyclopentylpiperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base or a catalyst to facilitate the substitution reaction.

Major Products Formed

Scientific Research Applications

4-Bromo-2-[(4-cyclopentylpiperazin-1-yl)methyl]phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(4-cyclopentylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The brominated phenol group may also contribute to its biological activity by interacting with enzymes or other proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-[(4-phenylpiperazin-1-yl)methyl]phenol
  • 4-Bromo-2-[(4-methylpiperazin-1-yl)methyl]phenol
  • 4-Bromo-2-[(4-ethylpiperazin-1-yl)methyl]phenol

Uniqueness

4-Bromo-2-[(4-cyclopentylpiperazin-1-yl)methyl]phenol is unique due to the presence of the cyclopentyl group on the piperazine ring, which may confer distinct biological and chemical properties compared to its analogs. This structural variation can influence its binding affinity to receptors and its overall pharmacokinetic profile .

Properties

Molecular Formula

C16H23BrN2O

Molecular Weight

339.27 g/mol

IUPAC Name

4-bromo-2-[(4-cyclopentylpiperazin-1-yl)methyl]phenol

InChI

InChI=1S/C16H23BrN2O/c17-14-5-6-16(20)13(11-14)12-18-7-9-19(10-8-18)15-3-1-2-4-15/h5-6,11,15,20H,1-4,7-10,12H2

InChI Key

YULOTOQYRFNNBE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCN(CC2)CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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